N-(2-ethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide
Description
N-(2-ethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide is an ethanediamide derivative featuring a 2-ethoxyphenyl group and a 1-methylpiperidin-4-ylmethyl substituent. This compound is structurally related to pharmacologically active 4-anilidopiperidine derivatives, which are known for opioid receptor interactions . However, its specific biological activity remains underexplored in the provided evidence.
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-23-15-7-5-4-6-14(15)19-17(22)16(21)18-12-13-8-10-20(2)11-9-13/h4-7,13H,3,8-12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPIYKIDYNMXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: C19H26N2O2. Its IUPAC name is this compound. The presence of both an ethoxy group and a piperidine moiety contributes to its diverse pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine can inhibit bacterial growth effectively. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
| Compound | Microbial Target | Activity |
|---|---|---|
| This compound | E. coli | Moderate inhibition |
| Similar Piperidine Derivatives | S. aureus | Strong inhibition |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. A study demonstrated that this compound exhibits cytotoxic effects on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells.
Case Study Findings:
- Cell Lines Tested: A549, MDA-MB-231, PC3
- Methodology: Crystal violet dye binding assay to assess cell viability.
- Results: The compound showed concentration-dependent cytotoxicity, with significant cell cycle arrest observed at specific concentrations.
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. It is hypothesized that the piperidine component interacts with neurotransmitter systems, potentially providing benefits in conditions such as Alzheimer's disease.
The exact mechanism of action for this compound remains under investigation. However, it is believed to involve:
- Receptor Binding: Interaction with neurotransmitter receptors.
- Enzyme Inhibition: Modulation of enzymes involved in cellular signaling pathways.
- Cell Cycle Regulation: Inducing apoptosis in cancer cells through cell cycle arrest.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while this compound shares structural similarities with other piperidine derivatives, its unique substituents may confer distinct biological activities.
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Compound A | Lacks ethoxy group | Lower antimicrobial activity |
| Compound B | Different piperidine substitution | Enhanced anticancer effects |
Comparison with Similar Compounds
Key Analogues:
N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide (Tinuvin 312) :
- Structure : Ethanediamide with 2-ethoxyphenyl and 2-ethylphenyl groups.
- Synthesis : Prepared via condensation of oxalyl chloride with substituted anilines under basic conditions .
- Application : Industrial light stabilizer (e.g., Tinuvin 312) due to UV-absorbing properties .
N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide :
- Structure : Features a fluorobenzyl group and a 1-methylpiperidin-4-yl core.
- Synthesis : Crystalline forms patented for enhanced stability, synthesized via reductive amination and protective group strategies .
N'-(4-ethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide :
- Structure : Ethanediamide with a thiophene-sulfonyl-piperidine hybrid substituent.
- Molecular Weight : 449.6 g/mol, indicating higher lipophilicity compared to the target compound .
5-Substituted Tetrahydronaphthalen-2-yl Methyl 4-Anilidopiperidine Derivatives :
- Structure : Piperidine cores with tetrahydronaphthalene methyl groups.
- Synthesis : Utilizes reductive amination, Boc protection/deprotection, and acetylation steps (e.g., intermediates 8–12 and 20–21) .
Physicochemical and Pharmacological Properties
Data Table: Comparison of Key Features
Key Observations:
- Substituent Effects: The 2-ethoxyphenyl group enhances UV stability in Tinuvin 312 but may confer blood-brain barrier penetration in piperidine-containing analogues .
- Molecular Weight : Higher molecular weights (e.g., 449.6 g/mol in thiophene derivatives) correlate with increased lipophilicity, impacting solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
